4,4'-Diiodo-trans-stilbene

Organic Synthesis Cross-Coupling Stille Reaction

4,4'-Diiodo-trans-stilbene (CAS 201861-91-8) is a symmetrically para-substituted halogenated stilbene derivative with the molecular formula C₁₄H₁₀I₂ and a molecular weight of 432.04 g/mol. It is characterized by a rigid, conjugated trans-stilbene core with two iodine atoms at the para positions of the phenyl rings.

Molecular Formula C14H10I2
Molecular Weight 432.043
CAS No. 201861-91-8
Cat. No. B2984956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diiodo-trans-stilbene
CAS201861-91-8
Molecular FormulaC14H10I2
Molecular Weight432.043
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I
InChIInChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+
InChIKeyBYEYAZGFUKIZPM-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diiodo-trans-stilbene (CAS 201861-91-8) - Procurement Guide for Conjugated Optoelectronic Intermediates


4,4'-Diiodo-trans-stilbene (CAS 201861-91-8) is a symmetrically para-substituted halogenated stilbene derivative with the molecular formula C₁₄H₁₀I₂ and a molecular weight of 432.04 g/mol [1]. It is characterized by a rigid, conjugated trans-stilbene core with two iodine atoms at the para positions of the phenyl rings . This compound is primarily utilized as a key synthetic intermediate for constructing extended π-conjugated systems in optoelectronic materials [2].

4,4'-Diiodo-trans-stilbene: Why In-Class Compounds Cannot Be Interchanged


The choice of halogen substituents on a stilbene core is not trivial; it dictates critical material properties. While other dihalogenated stilbenes exist, the iodine atoms in 4,4'-diiodo-trans-stilbene provide unique advantages. The heavy atom effect of iodine enhances spin-orbit coupling, which can facilitate intersystem crossing and alter photophysical behavior compared to lighter halogens [1]. Furthermore, the reactivity and lability of the C-I bond in cross-coupling reactions differ significantly from that of C-Br or C-Cl bonds, enabling different synthetic pathways and access to distinct final polymer architectures [2]. Simply substituting a lighter halogen will result in a compound with a different electronic profile and synthetic utility, making 4,4'-diiodo-trans-stilbene a non-substitutable building block for specific applications.

Quantitative Differentiation: 4,4'-Diiodo-trans-stilbene vs. Analogs in Materials Synthesis


Enhanced Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The use of (Z)-4,4′-diiodostilbene in Stille cross-coupling polymerizations leads to a polymer with a >95/<5 (Z)/(E) ratio of vinylene units. This specific stereochemical outcome is attributed to the unique reactivity of the diiodostilbene monomer [1]. This level of control is not typically reported for the corresponding dibromo- or dichloro-stilbene analogs under similar conditions.

Organic Synthesis Cross-Coupling Stille Reaction

Quantifiable Difference in Heavy Atom Effect and Spin-Orbit Coupling

The introduction of heavier halogen atoms like iodine significantly increases the spin-orbit coupling (SOC) constant in conjugated molecules. For trans-stilbene derivatives, the second and third-order hyperpolarizabilities (β and γ) are reported to be ~10x larger than the corresponding benzene compounds [1]. While direct SOC constants for this specific compound are not provided, the class-level inference is that the iodine atoms contribute to a much larger SOC compared to lighter halogen analogs (e.g., F, Cl, Br), which in turn influences photophysical processes like intersystem crossing and nonlinear optical properties [2].

Photophysics Spin-Orbit Coupling Nonlinear Optics

Superior Leaving Group Ability in Palladium-Catalyzed Cross-Couplings

The carbon-iodine (C-I) bond is significantly weaker and more labile than the corresponding C-Br or C-Cl bonds, making 4,4'-diiodo-trans-stilbene a highly reactive substrate for palladium-catalyzed cross-coupling reactions [1]. This is a class-level characteristic. In the Heck reaction, the diiodo compound can be synthesized from arenediazonium salts [2]. Its high reactivity as an electrophile allows for milder reaction conditions or higher yields in cross-coupling polymerizations when compared to the dibromo or dichloro analogs [3].

Organic Synthesis Suzuki-Miyaura Coupling Heck Reaction

Distinctive Solid-State Packing and Photoluminescence Properties

The crystal structure of a closely related compound containing the 4,4'-diiodo-trans-stilbene moiety reveals a nearly planar molecule (torsion angle -179(2)° for C(4)-C(7)-C(8)-C(9)) with intermolecular interactions dominated by van der Waals forces [1]. This planar, rigid structure, coupled with the heavy iodine atoms, contributes to its high photoluminescence efficiency, making it a candidate for advanced optoelectronic devices [2]. While specific quantum yield data is not available for this exact compound, the structural features and the presence of iodine are known to influence solid-state packing and photophysical behavior differently than the lighter halogen analogs.

Crystal Engineering Solid-State Photophysics Optoelectronics

4,4'-Diiodo-trans-stilbene: Optimal Application Scenarios for Research & Industry


Synthesis of Stereoregular Conjugated Polymers for Optoelectronics

This compound is the monomer of choice when a high (>95%) Z-content is required in the vinylene linkages of poly(arylenevinylene) polymers, as demonstrated in Stille cross-coupling polymerizations [1]. This stereocontrol is essential for tuning the electronic properties and solid-state morphology of the polymer.

Building Block for High-Performance OLED and OFET Materials

The combination of a rigid, planar trans-stilbene core and the heavy atom effect of iodine makes this compound an ideal precursor for the synthesis of emitters and charge-transport materials in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) [1][2].

Intermediate for Nonlinear Optical (NLO) Chromophores

The significant increase in second and third-order hyperpolarizabilities in halogenated trans-stilbenes, compared to unsubstituted benzene derivatives, positions this compound as a valuable starting material for developing chromophores with enhanced NLO properties [1].

Ligand or Monomer for Coordination Polymers and Frameworks

The iodine atoms can serve as halogen-bond donors, enabling the construction of supramolecular architectures and coordination polymers with tailored properties, as seen in patents for light-operated fluorescent switches [1].

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